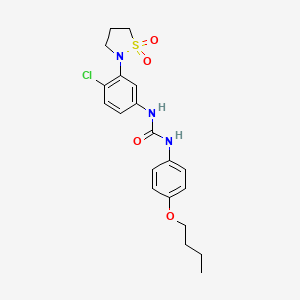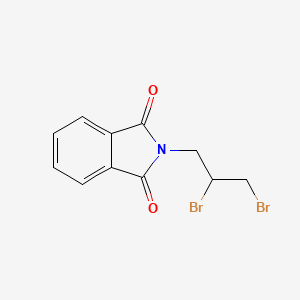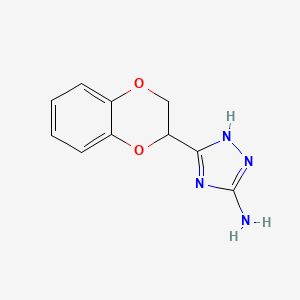
1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCI-121 is a potent inhibitor of phosphoinositide-dependent kinase 1 (PDK1), a key regulator of the PI3K/Akt/mTOR signaling pathway that plays a critical role in cell growth and survival. Inhibition of PDK1 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, making BCI-121 a promising candidate for cancer therapy.
Applications De Recherche Scientifique
Metabolic Effects in Medical Conditions
Research on phenylbutazone, a synthetic pyrazol derivative similar in chemical creativity to urea derivatives, demonstrated its effectiveness in treating acute gouty arthritis. This compound's impact on serum urate levels and its uricosuric effect highlight the potential metabolic applications of related chemical entities in managing conditions like gout and possibly other metabolic disorders (Huffman et al., 1954).
Synthesis of Heterocyclic Compounds
Urea derivatives have been utilized in reactions with bifunctional reagents containing nucleophilic sulfur to form heterocyclic compounds. These reactions, involving the synthesis of thiazolidinones and other heterocycles, underscore the versatility of urea derivatives in organic synthesis and the potential for creating a wide array of biologically active compounds (Reeve & Coley, 1979).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic solutions. This application is crucial in industrial settings to prevent material degradation, suggesting that related compounds could offer protective solutions against corrosion in various environments (Mistry et al., 2011).
Anticancer Agents
The development of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against cancer cell lines illustrates the potential of urea derivatives in medicinal chemistry, particularly as anticancer agents. These compounds' ability to inhibit cancer cell proliferation suggests the chemical framework's importance in designing new therapeutics (Jian Feng et al., 2020).
Antioxidant and Anticholinesterase Activities
Novel coumarylthiazole derivatives containing aryl urea/thiourea groups have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with strong antioxidant activities. These findings indicate the potential for developing therapeutic agents for neurodegenerative diseases and conditions requiring antioxidant intervention (Kurt et al., 2015).
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-3-12-28-17-8-5-15(6-9-17)22-20(25)23-16-7-10-18(21)19(14-16)24-11-4-13-29(24,26)27/h5-10,14H,2-4,11-13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIOWDAMWPLWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2840171.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840172.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2840174.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840177.png)

![3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate](/img/structure/B2840180.png)
![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2840182.png)
![1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2840185.png)
![N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide](/img/structure/B2840187.png)

![{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid](/img/structure/B2840189.png)
![N-(2,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2840190.png)
![4-(6-Methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)-1-phenethylpiperazine-2,6-dione](/img/structure/B2840191.png)